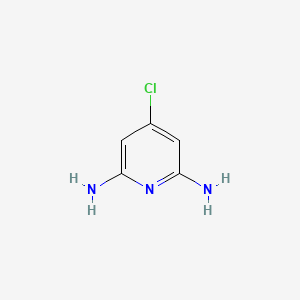

4-Chloropyridine-2,6-diamine

説明

The exact mass of the compound 4-Chloropyridine-2,6-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloropyridine-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyridine-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCTYZZZALATJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285426 | |

| Record name | 4-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-00-8 | |

| Record name | 6309-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-Chloropyridine-2,6-diamine

Introduction: The Strategic Importance of 4-Chloropyridine-2,6-diamine

4-Chloropyridine-2,6-diamine is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine scaffold, featuring two nucleophilic amino groups and a halogenated site amenable to a wide array of cross-coupling reactions, renders it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the construction of diverse chemical libraries for high-throughput screening and the targeted synthesis of pharmacologically active agents. This guide provides a comprehensive overview of the viable synthetic pathways to this important molecule, offering field-proven insights into the rationale behind experimental design and detailed protocols for its preparation.

Primary Synthesis Pathway: Chlorination of a Hydroxypyridine Precursor

A robust and logical approach to the synthesis of 4-Chloropyridine-2,6-diamine is analogous to the well-established preparation of similarly substituted pyrimidines. This strategy hinges on the synthesis of a key intermediate, 2,6-diamino-4-hydroxypyridine, followed by a targeted chlorination of the 4-hydroxy group.

Conceptual Framework: Leveraging Pyridine Chemistry Principles

The synthesis of the 2,6-diamino-4-hydroxypyridine intermediate can be conceptually designed by drawing parallels with known pyridine and pyrimidine syntheses. A plausible disconnection approach suggests a condensation reaction between a 1,3-dicarbonyl equivalent and a suitable amidine or guanidine-like synthon.

Diagram of the Primary Synthesis Pathway

An In-depth Technical Guide to 4-Chloropyridine-2,6-diamine (CAS 6309-00-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloropyridine-2,6-diamine, a substituted pyridine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific literature on this exact compound, this document combines available data with established principles of pyridine chemistry to offer insights into its synthesis, reactivity, and potential applications.

Compound Overview and Physicochemical Properties

4-Chloropyridine-2,6-diamine is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and two amino groups at the 2- and 6-positions. This unique arrangement of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4-Chloropyridine-2,6-diamine

| Property | Value | Source |

| CAS Number | 6309-00-8 | N/A |

| Molecular Formula | C₅H₆ClN₃ | N/A |

| Molecular Weight | 143.57 g/mol | N/A |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |

| pKa | The pyridine nitrogen is expected to be basic, while the amino groups are weakly basic. The exact pKa values are not readily available. | N/A |

Synthesis of 4-Chloropyridine-2,6-diamine

A plausible and common synthetic route to 4-Chloropyridine-2,6-diamine involves the direct chlorination of the readily available starting material, 2,6-diaminopyridine.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The presence of two strongly activating amino groups at the 2- and 6-positions directs electrophilic substitution to the 3-, 4-, and 5-positions of the pyridine ring. Careful control of reaction conditions is necessary to achieve selective monochlorination at the 4-position.

Caption: Proposed synthesis of 4-Chloropyridine-2,6-diamine.

Representative Experimental Protocol for Chlorination

The following is a generalized, self-validating protocol for the chlorination of an activated pyridine ring. Note: This protocol is illustrative and has not been specifically validated for the synthesis of 4-Chloropyridine-2,6-diamine. Researchers should conduct small-scale trials to optimize conditions.

Materials:

-

2,6-Diaminopyridine

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 2,6-diaminopyridine (1.0 eq) in the chosen anhydrous solvent.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve the chlorinating agent (1.0-1.2 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes. The slow addition is crucial to control the exothermicity of the reaction and minimize the formation of polychlorinated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-Chloropyridine-2,6-diamine.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Potential Transformations

The reactivity of 4-Chloropyridine-2,6-diamine is governed by the interplay of its three functional groups: the chloro substituent and the two amino groups on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNA) at the 4-Position

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, a key reaction for introducing further diversity into the molecule. The electron-withdrawing nature of the pyridine ring nitrogen facilitates this reaction.

Caption: Potential reactivity pathways for 4-Chloropyridine-2,6-diamine.

Common nucleophiles for this transformation include amines, alcohols, and thiols, allowing for the synthesis of a wide range of derivatives.

Reactions of the Amino Groups

The amino groups at the 2- and 6-positions can undergo typical reactions of primary aromatic amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form diazonium salts, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions would depend on the specific catalyst system and reaction conditions employed, as the amino groups can sometimes interfere with the catalytic cycle.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 4-Chloropyridine-2,6-diamine are not widely documented, its structure suggests significant potential as a scaffold or intermediate in drug discovery. Substituted diaminopyridines are known to exhibit a range of biological activities. The ability to functionalize the 4-position via nucleophilic substitution or cross-coupling, as well as modify the amino groups, provides a pathway to generate libraries of diverse compounds for screening against various biological targets.

Potential therapeutic areas where derivatives of this scaffold could be explored include oncology, infectious diseases, and inflammatory disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Chloropyridine-2,6-diamine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

4-Chloropyridine-2,6-diamine is a chemical intermediate with considerable potential for the synthesis of novel compounds, particularly in the field of medicinal chemistry. While detailed experimental data for this specific molecule is scarce, its synthesis and reactivity can be logically inferred from the established principles of pyridine chemistry. This guide provides a foundational understanding for researchers and scientists looking to explore the utility of this versatile building block in their synthetic endeavors. Further research is warranted to fully elucidate its properties and expand its applications.

References

Due to the limited specific literature for 4-Chloropyridine-2,6-diamine, this section provides references to general organic chemistry principles and resources for pyridine chemistry.

An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-2,6-diaminopyrimidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of heterocyclic compounds is a foundational pillar of modern drug discovery and materials science. 4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2) is a pivotal intermediate, notably in the synthesis of pharmaceuticals such as Minoxidil and various agrochemicals.[1][2][3] Its molecular architecture, featuring a chlorine substituent and two amino groups on a pyrimidine core, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide presents a comprehensive, integrated strategy for the structural elucidation of 4-Chloro-2,6-diaminopyrimidine, moving beyond mere procedural outlines to explore the causal logic behind the application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction.

The Strategic Imperative: A Multi-Technique Approach

Structural elucidation is not a linear process but a synergistic convergence of evidence. No single technique provides a complete picture; instead, each offers a unique and complementary piece of the molecular puzzle. Our investigation begins with determining the molecular formula and elemental composition, proceeds to mapping functional groups and the carbon-hydrogen framework, and culminates in the definitive determination of the three-dimensional atomic arrangement.

The logical workflow for this process is designed to be self-validating. Each step provides data that corroborates or refines the hypothesis derived from the previous analysis, ensuring the highest degree of confidence in the final structural assignment.

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Weigh 15-25 mg of 4-Chloro-2,6-diaminopyrimidine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube. [4]2. Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to maximize homogeneity.

-

¹H Acquisition: Acquire the proton spectrum. Typically, 8 to 16 scans are sufficient.

-

¹³C Acquisition: Acquire the carbon spectrum. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope. [5]5. Data Processing & Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Integrate the ¹H signals and assign all peaks in both spectra based on their chemical shift, multiplicity, and integration.

Single-Crystal X-ray Crystallography: The Gold Standard

Trustworthiness: While the combination of MS, IR, and NMR provides an overwhelmingly strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It moves beyond connectivity to provide a precise three-dimensional model of the molecule as it exists in the solid state, including accurate bond lengths, bond angles, and intermolecular interactions. The existence of a published crystal structure for a co-crystal of this compound confirms its amenability to this technique. [6]

Expected Data: X-ray Crystallography

The analysis will yield a detailed crystallographic information file (CIF) containing:

-

Unit Cell Dimensions: The size and shape of the repeating crystal lattice.

-

Atomic Coordinates: The precise x, y, z position of every atom in the molecule.

-

Bond Lengths and Angles: Definitive measurements confirming the pyrimidine ring structure, the positions of the chloro and amino substituents, and the planarity of the molecule.

-

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, showing details like hydrogen bonding between the amino groups of one molecule and the ring nitrogens of another. [6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is typically the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).

-

Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the atomic positions are determined (structure solution). This initial model is then mathematically optimized to best fit the experimental data (structure refinement), yielding the final, highly accurate molecular structure.

Conclusion: A Validated Structural Assignment

The structural elucidation of 4-Chloro-2,6-diaminopyrimidine is achieved through a logical and self-validating sequence of analytical techniques. Mass spectrometry confirms the molecular formula C₄H₅ClN₄. FT-IR spectroscopy identifies the core functional groups: amino (-NH₂), pyrimidine ring (C=N, C=C), and the C-Cl bond. High-resolution ¹H and ¹³C NMR spectroscopy definitively establishes the atomic connectivity and confirms the molecule's high degree of symmetry. Finally, single-crystal X-ray crystallography provides the absolute, three-dimensional structure, serving as the ultimate confirmation of the assignments made by other techniques. This integrated approach ensures the highest level of scientific rigor and provides the trustworthy, in-depth characterization required for pharmaceutical and chemical research.

References

-

Sharma, V., Kumar, P., & Sharma, S. (2010). Infrared Spectra of 4-Chloro-2,6-Diaminopyrimidine. Asian Journal of Chemistry, 9, 293-296. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Gas Phase Infrared Spectrum of 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Condensed Phase Infrared Spectrum of 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

Chakkarapani, N., Murugan, S., Ibrahim, A. R., Kavitha, S. J., Hemamalini, M., & Rajakannan, V. (2018). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). IUCrData, 3(2), x180123. Retrieved from [Link]

-

Bezsonova, A., Danilova, T., Mikhailov, A., Bobkov, S., Paramonova, M., Avdeeva, E., ... & Sharkov, N. (2022). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molbank, 2022(2), M1369. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum of 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Chakkarapani, N., et al. (2018). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). IUCrData, 3(2). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Smith, R. M., & Busch, K. L. (1999). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

- 1. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloropyridine-2,6-diamine molecular weight and formula

An In-depth Technical Guide to 4-Chloro-2,6-diaminopyrimidine

Executive Summary

This technical guide provides a comprehensive overview of 4-Chloro-2,6-diaminopyrimidine (CAS No. 156-83-2), a pivotal heterocyclic intermediate in modern synthetic chemistry. While sometimes colloquially referred to by pyridine-based nomenclature, it is critical to establish its correct identity as a pyrimidine derivative. This distinction is fundamental to understanding its reactivity and applications. With a molecular formula of C₄H₅ClN₄ and a molecular weight of 144.56 g/mol , this compound serves as a versatile building block, primarily leveraged in the pharmaceutical and agrochemical industries.[1][2][3] Its strategic importance is underscored by its role as a key precursor in the synthesis of Minoxidil, a widely used therapeutic for androgenetic alopecia.[4][5] This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines its principal applications, presents robust analytical methodologies for its characterization, and summarizes essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The foundational data for 4-Chloro-2,6-diaminopyrimidine is summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 156-83-2 | [1][2][3][6] |

| Molecular Formula | C₄H₅ClN₄ | [1][3][6][7] |

| Molecular Weight | 144.56 g/mol | [2][3][5] |

| IUPAC Name | 6-Chloropyrimidine-2,4-diamine | [3] |

| Synonyms | 2,4-Diamino-6-chloropyrimidine, 2,6-Diamino-4-chloropyrimidine | [1][2][7] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][4][5][7] |

| Melting Point | 199-202 °C | [2][5][7] |

| Solubility | Slightly soluble in water. More soluble in organic solvents like ethanol and methanol. | [4][5][7] |

| Storage Conditions | Store in a dark, dry, and cool (0-8 °C recommended) well-ventilated place. | [1][5][7][8] |

Synthesis and Purification

The efficient and scalable synthesis of 4-Chloro-2,6-diaminopyrimidine is crucial for its industrial utility. The most common and effective laboratory-scale preparation involves the direct chlorination of a readily available hydroxypyrimidine precursor.

Synthetic Pathway: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The conversion of the hydroxyl group on the pyrimidine ring to a chlorine atom is effectively achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). POCl₃ is particularly well-suited for this transformation on electron-rich heteroaromatic systems, acting as both a chlorinating and dehydrating agent.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 9 mL). Causality Note: POCl₃ is highly corrosive and reacts violently with water. This step must be performed with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Reaction: Stir the mixture and heat to 97 °C for 17 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling the reaction mixture to room temperature, slowly and carefully add it to a beaker of ice water with vigorous stirring. Trustworthiness Note: This quenching step is critical for safely decomposing the highly reactive excess POCl₃.

-

Hydrolysis: Heat the resulting aqueous solution to 90 °C for 1 hour to ensure complete hydrolysis of any remaining intermediates.

-

Neutralization: Cool the solution and adjust the pH to ~8 using a sodium hydroxide (NaOH) solution. This step neutralizes the acidic medium and precipitates the product.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract three times with ethyl acetate (3 x 150 mL). The organic layers contain the desired product.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting white solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity 4-Chloro-2,6-diaminopyrimidine (typical yield: ~85%).[7]

Key Applications in Research and Development

The unique arrangement of two nucleophilic amino groups and a reactive chloro-substituent makes 4-Chloro-2,6-diaminopyrimidine a highly valuable synthon.

-

Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of drugs.[1] The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains, while the amino groups can be acylated or alkylated. This dual reactivity is expertly exploited in the industrial synthesis of Minoxidil , where this compound serves as a foundational building block.[4][5] It is also a valuable scaffold for developing novel antiviral and anticancer agents.[1][5]

-

Agrochemical Development: The pyrimidine core is prevalent in many bioactive molecules. This compound is used in the formulation of targeted herbicides and pesticides, contributing to crop protection.[1]

-

Biochemical Research: Researchers utilize this compound in studies related to nucleic acid metabolism and enzyme inhibition, where it can act as a starting point for creating molecular probes and potential inhibitors.[1]

-

Polymer and Materials Science: It can be incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance.[1]

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity and purity of 4-Chloro-2,6-diaminopyrimidine, ensuring its suitability for downstream applications.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reverse-phase method is typically employed.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 45:55 v/v) with 0.05% Sulfuric Acid | The organic modifier (acetonitrile) controls retention time. The acidic buffer ensures consistent ionization state and peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency and reasonable run times. |

| Detection | UV at 200 nm | The pyrimidine ring exhibits strong absorbance at this wavelength, ensuring high sensitivity. |

| Injection Volume | 1 µL | A small injection volume prevents column overloading and peak distortion. |

| Purity Standard | ≥ 99% (by area) | A common purity requirement for pharmaceutical intermediates.[1] |

Structural Confirmation

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. A key validation is observing the characteristic isotopic pattern for a chlorine-containing compound: a molecular ion peak (M⁺) at m/z ~144.5 and a smaller peak (M+2) at m/z ~146.5 with an approximate 3:1 intensity ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the proton environment. The spectrum is expected to show distinct signals for the single proton on the pyrimidine ring and the protons of the two amino groups, with chemical shifts and coupling patterns consistent with the structure.

Safety, Handling, and Storage

4-Chloro-2,6-diaminopyrimidine is a hazardous chemical and must be handled with appropriate precautions. The following information is derived from safety data sheets.

| Category | Description | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][9][10] |

| Signal Word | Warning | [7][9][10] |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. | [9][10] |

| Personal Protective Equipment (PPE) | NIOSH/MSHA-approved respirator (dust mask), chemical safety goggles, and chemical-resistant gloves. | [8][10][11] |

| First Aid | Eyes: Rinse with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Call a poison center or doctor. Seek medical attention if irritation or symptoms persist. | [8][9] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [8][9][10] |

Conclusion

4-Chloro-2,6-diaminopyrimidine is a high-value chemical intermediate with a well-defined profile of properties, synthesis, and applications. Its strategic importance in the pharmaceutical sector, particularly as a precursor to Minoxidil, and its utility in agrochemical development, highlight its commercial and scientific relevance. Adherence to the detailed synthesis, analytical, and safety protocols outlined in this guide is paramount for researchers and drug development professionals to effectively and safely leverage this versatile molecular scaffold in their work.

References

-

NIST WebBook. 4-Chloro-2,6-diaminopyrimidine. [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]

-

PrepChem.com. Preparation of 4-chloropyridine. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

-

AHH Chemical Co., Ltd. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. [Link]

-

ResearchGate. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

-

National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-Diamino-4-chloropyrimidine 98 156-83-2 [sigmaaldrich.com]

- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 6. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

- 7. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloropyridine-2,6-diamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-Chloropyridine-2,6-diamine (CAS No. 156-83-2), a pivotal intermediate in the synthesis of various pharmaceutical compounds. Recognizing the limited availability of consolidated data, this document synthesizes known physicochemical properties and outlines detailed, field-proven methodologies for the rigorous determination of its solubility and stability profiles. The protocols described herein are designed to meet the stringent requirements of drug discovery and development, ensuring the generation of robust and reliable data essential for process optimization, formulation development, and regulatory submissions. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their work with this versatile molecule.

Introduction and Physicochemical Profile

4-Chloropyridine-2,6-diamine, also known by its synonyms 2,4-Diamino-6-chloropyrimidine and 6-Chloropyrimidine-2,4-diamine, is a white to off-white crystalline solid.[1][2] Its molecular structure, featuring a pyrimidine core with two amino groups and a chlorine substituent, makes it a valuable building block in medicinal chemistry.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chloropyridine-2,6-diamine

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClN₄ | [3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 199-202 °C | [1] |

| pKa | 6.3 (weak base) | [5] |

| Qualitative Solubility | Soluble in methanol and water; slightly soluble in other organic solvents. | [1][2][5] |

The presence of the amino groups and the nitrogen atoms in the pyrimidine ring suggests a degree of aqueous solubility, while the chloro-substituted aromatic ring points towards solubility in organic solvents. The pKa of 6.3 indicates that the compound's aqueous solubility will be pH-dependent, with higher solubility expected in acidic conditions due to the formation of a more soluble salt.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is critical for its successful application in drug development. Both kinetic and thermodynamic solubility are key parameters that influence a compound's behavior in biological systems and its suitability for formulation.

Theoretical Considerations and Experimental Design

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a concentrated stock solution (typically in DMSO) is added to an aqueous buffer. It is a high-throughput screening method that provides an early indication of a compound's solubility limitations.[6]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where an excess of the solid is allowed to equilibrate with a solvent over a prolonged period. This value is crucial for understanding the compound's behavior in saturated solutions and for formulation development.[7]

The following sections outline detailed protocols for determining both the kinetic and thermodynamic solubility of 4-Chloropyridine-2,6-diamine.

Experimental Protocol: Kinetic Solubility Determination

This protocol is designed for a high-throughput assessment of the kinetic solubility of 4-Chloropyridine-2,6-diamine in aqueous buffers.

Materials:

-

4-Chloropyridine-2,6-diamine

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Multichannel pipette

-

Plate shaker

-

Microplate reader with UV-Vis capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloropyridine-2,6-diamine in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Transfer 2 µL of each concentration from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Analysis: Measure the absorbance of each well at the λmax of 4-Chloropyridine-2,6-diamine (to be determined by a preliminary UV scan). The highest concentration that does not show evidence of precipitation (a sharp increase in absorbance due to light scattering) is considered the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the shake-flask method for determining the thermodynamic solubility of 4-Chloropyridine-2,6-diamine in various solvents.

Materials:

-

4-Chloropyridine-2,6-diamine

-

Selected solvents (e.g., water, PBS at various pH values, methanol, ethanol, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid 4-Chloropyridine-2,6-diamine to a series of vials containing a known volume of each test solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of 4-Chloropyridine-2,6-diamine using a validated HPLC-UV method against a calibration curve.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A logical workflow for the determination of thermodynamic solubility.

Intrinsic Stability and Forced Degradation Studies

Understanding the intrinsic stability of 4-Chloropyridine-2,6-diamine is paramount for defining its storage conditions, shelf-life, and for identifying potential degradation products that may arise during manufacturing and storage. Forced degradation studies are essential to establish the degradation pathways and to develop stability-indicating analytical methods.[8][9]

Known Stability Profile and Rationale for Forced Degradation

4-Chloropyridine-2,6-diamine is reported to be stable under normal storage conditions but exhibits sensitivity to:

-

Alkaline conditions: The presence of amino groups and the pyrimidine ring can be susceptible to base-catalyzed hydrolysis.[5]

-

Heat: Thermal stress can lead to decomposition.[5]

-

Light: Photolytic degradation is a common pathway for nitrogen-containing heterocyclic compounds.[5]

-

Moisture: Can facilitate hydrolytic degradation.[5]

-

Oxidizing agents: The amino groups are susceptible to oxidation.[1]

Forced degradation studies will be conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][2][10][11][12][13]

Experimental Protocol: Forced Degradation Studies

Materials:

-

4-Chloropyridine-2,6-diamine

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

UPLC-MS/MS system

Procedure:

-

Stock Solution: Prepare a 1 mg/mL stock solution of 4-Chloropyridine-2,6-diamine in methanol.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution at 70°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with a suitable mobile phase. Analyze all samples by a validated UPLC-MS/MS method to separate and identify the parent compound and any degradation products.

Diagram 2: Forced Degradation Study Workflow

Sources

- 1. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. What is 4-Chloro-2,6-diaminopyrimidine?_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. m.youtube.com [m.youtube.com]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. youtube.com [youtube.com]

A Spectroscopic Guide to 4-Chloropyridine-2,6-diamine: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloropyridine-2,6-diamine (also known as 4-Chloro-2,6-diaminopyrimidine), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Understanding the spectral characteristics of this molecule is fundamental to confirming its identity, purity, and structural integrity during drug development and chemical research. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a comprehensive characterization, grounded in established scientific principles.

Introduction: The Importance of Spectroscopic Characterization

In the synthesis of complex organic molecules, definitive structural confirmation is paramount. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing researchers to piece together the atomic framework of a compound. For a molecule like 4-Chloropyridine-2,6-diamine, with its distinct arrangement of aromatic protons, amine groups, and halogen substituent, each spectroscopic method offers unique and complementary information. This guide will dissect the data from ¹H NMR, ¹³C NMR, IR, and MS, explaining not just what the data shows, but why the spectra appear as they do, and how these insights validate the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Chloropyridine-2,6-diamine is expected to be relatively simple, reflecting the molecule's symmetry. The key features are the signals from the aromatic proton and the protons of the two amino groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.0 | Singlet | 1H | H-5 (aromatic) |

| ~ 4.5 - 5.5 | Broad Singlet | 4H | -NH₂ |

Interpretation and Rationale:

-

Aromatic Proton (H-5): The pyridine ring has a single proton at the 5-position. Due to the symmetry of the molecule, this proton has no adjacent protons to couple with, resulting in a singlet. Its chemical shift is influenced by the electron-donating amino groups at positions 2 and 6, which shield the proton and shift its signal upfield compared to unsubstituted pyridine.

-

Amine Protons (-NH₂): The protons on the two amino groups are equivalent and typically appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent. The integration value of 4H confirms the presence of two -NH₂ groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are acquired with proton decoupling to simplify the signals to singlets for each unique carbon.

¹³C NMR Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~ 162 | C-2, C-6 |

| ~ 155 | C-4 |

| ~ 85 | C-5 |

Table 1: Summarized ¹³C NMR chemical shifts for 4-Chloropyridine-2,6-diamine.[3]

Interpretation and Rationale:

-

C-2 and C-6: These two carbons are equivalent due to the molecule's symmetry. They are bonded to the electron-donating amino groups, which results in a significant downfield shift to approximately 162 ppm.

-

C-4: This carbon is directly attached to the electronegative chlorine atom, which deshields it and causes its signal to appear downfield at around 155 ppm.

-

C-5: This carbon is bonded to a hydrogen atom and is the most shielded of the ring carbons, leading to an upfield chemical shift around 85 ppm.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 4-Chloropyridine-2,6-diamine for structural verification.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid 4-Chloropyridine-2,6-diamine sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in amines.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

Repeat the acquisition for a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for 4-Chloropyridine-2,6-diamine:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretching | Primary Amine (-NH₂) |

| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic Ring |

| 850 - 750 | C-Cl stretching | Aryl Halide |

Table 2: Characteristic IR absorption frequencies for 4-Chloropyridine-2,6-diamine.[5]

Interpretation:

-

N-H Vibrations: The presence of two primary amine groups will give rise to characteristic N-H stretching vibrations in the 3400-3100 cm⁻¹ region. Often, two distinct bands are observed for the symmetric and asymmetric stretching modes. The N-H bending vibration appears in the 1650-1580 cm⁻¹ range.

-

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are observed in the 1600-1450 cm⁻¹ region.

-

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is typically found in the fingerprint region, between 850 and 750 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an infrared spectrum of solid 4-Chloropyridine-2,6-diamine to identify its key functional groups.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered 4-Chloropyridine-2,6-diamine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the ATR crystal.

-

Collect a background spectrum of the empty, clean ATR crystal. This is crucial for subtracting any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the molecular structure.

Electron Ionization (EI) Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-Chloropyridine-2,6-diamine (144.56 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 144 and 146, with the peak at m/z 146 having approximately one-third the intensity of the peak at m/z 144.[6]

-

Key Fragmentation Pathways: Under electron ionization, the molecular ion can fragment in predictable ways. Common fragmentation patterns for this molecule may include the loss of a chlorine atom, loss of HCN, or cleavage of the amino groups.

Expected Key Fragments:

| m/z | Identity |

| 144/146 | [M]⁺ |

| 109 | [M - Cl]⁺ |

| 82 | [M - Cl - HCN]⁺ |

Table 3: Predicted key fragments in the EI mass spectrum of 4-Chloropyridine-2,6-diamine.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of 4-Chloropyridine-2,6-diamine.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[7] This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following diagram illustrates how NMR, IR, and MS work in concert to provide an unambiguous structural determination of 4-Chloropyridine-2,6-diamine.

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 3. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR [m.chemicalbook.com]

- 4. 4-chloropyridine(626-61-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

- 6. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reaction Mechanism of 4-Chloropyridine-2,6-diamine Formation

A Senior Application Scientist's Synthesis of Mechanistic Insights and Practical Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of 4-Chloropyridine-2,6-diamine

4-Chloropyridine-2,6-diamine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Minoxidil, a widely used medication for the treatment of androgenic alopecia. A thorough understanding of its formation is critical for process optimization, impurity profiling, and the development of novel synthetic routes in medicinal chemistry. This guide provides a comprehensive exploration of the reaction mechanism, grounded in the principles of nucleophilic aromatic substitution, and offers practical insights into the experimental parameters that govern this transformation.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of 4-Chloropyridine-2,6-diamine from 2,4,6-trichloropyridine and ammonia proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This reaction pathway is characteristic of electron-deficient aromatic rings, such as the pyridine nucleus, which are activated towards attack by nucleophiles. The mechanism can be dissected into two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, in this case, an ammonia molecule, on one of the electron-deficient carbon atoms of the 2,4,6-trichloropyridine ring. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .

-

Elimination of the Leaving Group and Restoration of Aromaticity: The aromaticity of the pyridine ring is restored through the expulsion of a leaving group, a chloride ion, from the tetrahedral intermediate. This elimination step is typically the rate-determining step of the overall reaction.

The reaction proceeds in a stepwise manner, with the substitution of two chlorine atoms by amino groups.

Visualizing the General SNAr Mechanism

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Regioselectivity: The Decisive Factor in Amination

A critical aspect of the synthesis of 4-Chloropyridine-2,6-diamine from 2,4,6-trichloropyridine is the high degree of regioselectivity observed. The amination occurs preferentially at the C2 and C6 positions (ortho to the ring nitrogen), leaving the chlorine atom at the C4 position (para to the ring nitrogen) intact. This selectivity is a direct consequence of the electronic properties of the pyridine ring.

The nitrogen atom in the pyridine ring is electron-withdrawing, which inductively deactivates all ring positions to electrophilic attack but activates them towards nucleophilic attack. The activating effect is most pronounced at the ortho (C2, C6) and para (C4) positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance.

However, in the case of 2,4,6-trichloropyridine, the C2 and C6 positions exhibit higher reactivity towards nucleophiles compared to the C4 position. This can be attributed to the following factors:

-

Enhanced Stabilization of the Meisenheimer Complex: The Meisenheimer complexes formed by nucleophilic attack at the C2 and C6 positions are more stabilized due to the proximity of the electron-withdrawing nitrogen atom, which can better accommodate the negative charge.

-

Inductive Effects of Adjacent Chlorine Atoms: While all three chlorine atoms are electron-withdrawing, the cumulative inductive effect of the chlorine atoms at the 2 and 6 positions may contribute to the increased electrophilicity of these carbons.

Visualizing the Regioselective Amination

Caption: Stepwise regioselective amination of 2,4,6-trichloropyridine.

Experimental Protocol: A Self-Validating System

The following protocol outlines a representative synthesis of 4-Chloropyridine-2,6-diamine from 2,4,6-trichloropyridine. This procedure is designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the product.

Materials and Equipment:

-

2,4,6-Trichloropyridine

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Autoclave or high-pressure reactor

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

-

NMR Spectrometer

-

Mass Spectrometer

-

Melting point apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure reactor, dissolve 2,4,6-trichloropyridine in ethanol.

-

Addition of Nucleophile: To the stirred solution, add an excess of aqueous ammonia. The use of excess ammonia drives the reaction to completion.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 150-180°C. The reaction is typically run for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia. The crude product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-Chloropyridine-2,6-diamine.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of 4-Chloropyridine-2,6-diamine.

Data Presentation: Characterization and Validation

The identity and purity of the synthesized 4-Chloropyridine-2,6-diamine must be confirmed through rigorous analytical characterization. The following table summarizes the expected data for the final product.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 199-202 °C[1] |

| ¹H NMR | Signals corresponding to the aromatic proton and the amine protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring. |

| Mass Spec (EI) | Molecular ion peak (M+) at m/z = 144.0203[2][3] |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument used. It is crucial to compare the obtained spectra with a known reference standard or with predicted spectra.

Trustworthiness: A Self-Validating System

The scientific integrity of this synthesis relies on a self-validating system. The combination of a well-defined reaction mechanism, a detailed experimental protocol with clear checkpoints, and comprehensive analytical characterization ensures the reliability of the results. The regioselectivity of the reaction provides an inherent validation point; the formation of the desired isomer over other potential products confirms the predicted mechanistic pathway. Furthermore, the convergence of data from multiple analytical techniques (NMR, MS, and melting point) provides a high degree of confidence in the identity and purity of the final compound.

References

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

-

2,4-Diamino-6-chloropyrimidine. PubChem. [Link]

-

4-Chloro-2,6-diaminopyrimidine. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to 4-Chloropyridine-2,6-diamine

Abstract

This technical guide provides a comprehensive overview of 4-Chloropyridine-2,6-diamine (CAS RN: 6309-00-8), a substituted pyridine derivative. A significant challenge in the study of this compound is the common nomenclature confusion with its isomer, 4-Chloro-2,6-diaminopyrimidine , a well-documented intermediate in pharmaceutical synthesis. This guide begins by definitively clarifying the structural and chemical identities of these two distinct molecules. Due to the limited volume of published research specifically on 4-Chloropyridine-2,6-diamine, this document leverages fundamental principles of organic chemistry and data from analogous structures to present a logical framework for its synthesis, reactivity, and potential applications. We will explore plausible synthetic routes, predict its chemical behavior based on its functional groups, and discuss its potential as a building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this lesser-known, yet potentially valuable, chemical entity.

Introduction and Nomenclature Clarification

In the landscape of heterocyclic chemistry, precise nomenclature is paramount. The subject of this guide, 4-Chloropyridine-2,6-diamine , is a pyridine derivative. It is crucial to distinguish it from the similarly named 4-Chloro-2,6-diaminopyrimidine (also known as 2,6-Diamino-4-chloropyrimidine). The latter is a pyrimidine derivative and a widely recognized key intermediate in the synthesis of Minoxidil, a medication for hypertension and androgenetic alopecia.[1] This common confusion has led to a misattribution of data, and a primary goal of this guide is to provide a clear and accurate technical profile for the pyridine compound.

As illustrated below, the core structures are fundamentally different, leading to distinct chemical properties and reactivity.

Caption: Structural differentiation between the target pyridine and its pyrimidine isomer.

This guide will focus exclusively on the pyridine derivative, providing a technical foundation for its study and application.

Physicochemical and Structural Properties

While extensive experimental data for 4-Chloropyridine-2,6-diamine is not widely published, its fundamental properties can be summarized from supplier data and computational models.

| Property | Value | Source |

| CAS Number | 6309-00-8 | Vendor Data |

| Molecular Formula | C₅H₆ClN₃ | PubChem[2] |

| Molecular Weight | 143.57 g/mol | PubChem[2] |

| IUPAC Name | 3-chloropyridine-2,6-diamine | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C(=N1)N)Cl)N | Vendor Data |

| Appearance | Predicted: Solid (e.g., powder/crystals) | Inferred |

| Solubility | Predicted: Soluble in organic solvents | Inferred |

The structure features a pyridine ring, which is an electron-deficient aromatic system. This ring is substituted with two powerful electron-donating amino groups (-NH₂) at positions 2 and 6, and an electron-withdrawing chloro group (-Cl) at position 4. This specific arrangement of functional groups dictates its reactivity. The amino groups strongly activate the ring towards electrophilic substitution, while the inherent electron-deficient nature of the pyridine nitrogen atom deactivates the ring.

Historical Context and Discovery

The history of the discovery and initial synthesis of 4-Chloropyridine-2,6-diamine is not well-documented in major chemical literature databases. Its existence is primarily confirmed through chemical supplier catalogs and patents for related compounds where it might be a theoretical intermediate. Unlike its pyrimidine counterpart, which has a clear history tied to the development of Minoxidil,[3] the pyridine derivative lacks a landmark discovery or application that has propelled it into common research. Its study likely emerged from broader investigations into substituted diaminopyridines for applications in coordination chemistry and as pharmaceutical scaffolds.

Synthesis and Methodologies

No standardized, peer-reviewed synthesis protocol for 4-Chloropyridine-2,6-diamine is readily available. However, a plausible and logical synthetic strategy can be designed based on established principles of pyridine chemistry. The most direct conceptual pathway involves the controlled electrophilic chlorination of the readily available precursor, 2,6-diaminopyridine.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The two amino groups at the 2- and 6-positions are strong activating, ortho-, para-directing groups. This means they will direct incoming electrophiles to the 3-, 4-, and 5-positions of the pyridine ring.

Caption: Proposed workflow for the synthesis of 4-Chloropyridine-2,6-diamine.

Causality Behind Experimental Choices:

-

Starting Material: 2,6-Diaminopyridine is a commercially available and logical precursor. Its two amino groups strongly activate the ring, making electrophilic substitution feasible under relatively mild conditions.

-

Chlorinating Agent: Mild chlorinating agents such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) would be the preferred choice over harsher reagents like Cl₂ gas. This is to control the reaction's exothermicity and minimize over-chlorination, which could lead to the formation of 3,5-dichloro byproducts.

-

Reaction Control (The Key Challenge): The primary challenge in this synthesis is regioselectivity. The amino groups direct to both the ortho (3- and 5-) and para (4-) positions. While steric hindrance from the adjacent amino group might slightly disfavor substitution at the 3- and 5-positions, a mixture of mono-chlorinated isomers is highly likely. The formation of 3-chloro-2,6-diaminopyridine and the target 4-chloro isomer would be expected. Careful control of stoichiometry (using slightly less than one equivalent of the chlorinating agent) and temperature would be critical to maximize the yield of the mono-substituted products and prevent di-substitution.

-

Purification: Extensive chromatographic purification (e.g., column chromatography) would be essential to isolate the desired 4-chloro isomer from the 3-chloro isomer and any unreacted starting material or di-substituted byproducts.

Detailed Experimental Protocol (Hypothetical)

This protocol is a theoretical model based on established chemical principles and has not been experimentally validated from a cited source.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-diaminopyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable inert solvent, such as dichloromethane (DCM) or acetonitrile.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the reaction rate and improve selectivity.

-

Reagent Addition: Dissolve N-Chlorosuccinimide (NCS) (0.95 eq) in the same solvent and add it dropwise to the cooled reaction mixture over 30-60 minutes. Maintaining a slow addition rate is key to preventing localized overheating and side reactions.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates consumption of the starting material.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate or DCM/methanol) to separate the isomeric products.

Potential Applications and Fields of Research

Given its structure, 4-Chloropyridine-2,6-diamine serves as a versatile chemical building block or scaffold. Its potential applications are inferred from its functional groups:

-

Medicinal Chemistry & Drug Development:

-

Kinase Inhibitors: The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The amino groups can form critical hydrogen bonds within the ATP-binding pocket of kinases. The chlorine atom at the 4-position can be used as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the solvent-exposed region of the binding site, enabling the synthesis of potent and selective inhibitors.

-

Scaffold for Bioactive Molecules: The three distinct functionalization points (two amines and one chlorine) allow for the creation of diverse molecular libraries for screening against various biological targets.

-

-

Coordination Chemistry and Materials Science:

-

Ligand Synthesis: The two amino groups and the pyridine nitrogen can act as coordination sites for metal ions, making it a precursor for novel pincer-type or bidentate ligands.[4] Such ligands are valuable in catalysis and the development of new materials with interesting electronic or magnetic properties.

-

Polymer Chemistry: The diamino functionality allows it to be used as a monomer in the synthesis of specialized polymers, such as polyamides or polyimides, potentially imparting properties like thermal stability and chemical resistance.

-

Caption: Logical relationships of potential application areas.

Safety and Handling

Specific toxicology data for 4-Chloropyridine-2,6-diamine is not available. Therefore, it must be handled with the assumption that it is a hazardous substance, following standard laboratory safety protocols for novel chemical entities.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Health Hazards (Predicted): Based on analogous structures like 4-Chloro-2,6-diaminopyrimidine, potential hazards may include:

-

Storage: Store in a tightly sealed container in a cool, dry, dark place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloropyridine-2,6-diamine is a chemical compound with significant untapped potential, overshadowed by its more famous pyrimidine isomer. This guide has sought to provide a definitive technical overview by first resolving critical nomenclature confusion. While published literature on its specific synthesis and application is scarce, we have presented a chemically sound, albeit hypothetical, synthetic protocol via electrophilic chlorination of 2,6-diaminopyridine, highlighting the key challenge of regioselectivity. The true value of this molecule likely lies in its future application as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor design, and as a precursor for novel ligands in materials science. It is our hope that this guide will serve as a foundational resource for researchers, encouraging further investigation into the properties and utility of this promising, yet under-explored, compound.

References

-

PubChem Compound Summary for CID 12263994, 3-Chloropyridine-2,6-diamine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]

-

Mastalir, M., et al. (2016). Crystal structure of 2,6-diaminopyridinium chloride. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 331–333. [Link]

- Mills et al. (1989). U.S. Patent No. 4,889,869.

Sources

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. 3-Chloropyridine-2,6-diamine | C5H6ClN3 | CID 12263994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Crystal structure of 2,6-diaminopyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Commercial Landscape of 4-Chloropyridine-2,6-diamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloropyridine-2,6-diamine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science sectors. However, a critical point of ambiguity often arises in its procurement: the common confusion with its pyrimidine analogue, 4-Chloro-2,6-diaminopyrimidine. This guide provides an in-depth analysis of the commercial availability of the true pyridine derivative (CAS No. 6309-00-8), offers a framework for supplier validation, outlines typical quality control protocols, and discusses its application potential. By addressing the prevalent nomenclature confusion head-on, this document aims to equip researchers with the clarity needed to source the correct molecule, ensuring the integrity and success of their development pipelines.

Nomenclature Clarification: Pyridine vs. Pyrimidine

A frequent pitfall in sourcing this chemical is the structural ambiguity between 4-Chloropyridine-2,6-diamine and the far more commonly listed 4-Chloro-2,6-diaminopyrimidine. The distinction is fundamental, as the core heterocyclic ring dictates the compound's reactivity, electronic properties, and spatial arrangement.

-